molecular formula C20H31N3O2 B4285378 N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide

N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide

Cat. No. B4285378
M. Wt: 345.5 g/mol
InChI Key: PBHICARDGVVPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to a range of potential therapeutic applications.

Mechanism of Action

N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA. By inhibiting GABA-AT, N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide increases GABA levels in the brain, leading to increased neuronal inhibition and decreased neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increased GABA levels in the brain resulting from N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide administration have a range of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels lead to decreased neuronal excitability. This can result in anticonvulsant, anxiolytic, and analgesic effects, as well as improvements in cognitive function. The effects of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide are dose-dependent, and higher doses can lead to sedation and impaired motor function.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide as a research tool is its specificity for GABA-AT. This allows researchers to investigate the role of GABA in various physiological and pathological conditions. However, one limitation of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several potential future directions for research on N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and drug addiction. Another area of interest is the investigation of the role of GABA in various physiological and pathological conditions, including pain, inflammation, and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis and formulation of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide for use in experimental settings.

Scientific Research Applications

N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function in preclinical models of Alzheimer's disease and schizophrenia. N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-cyclopentyl-4-[(2-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-16(2)25-19-10-6-3-7-17(19)15-22-11-13-23(14-12-22)20(24)21-18-8-4-5-9-18/h3,6-7,10,16,18H,4-5,8-9,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHICARDGVVPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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